N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine
Description
N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a pyridazine derivative featuring a dimethylamino group at the 3-position and a sulfonylated pyrrolidine-ether substituent at the 6-position. The pyrrolidine ring is sulfonylated by a 1,3,5-trimethyl-1H-pyrazol-4-yl group, contributing to its steric bulk and polarity. This compound’s molecular formula is C₁₇H₂₄N₆O₃S, with a molecular weight of 392.48 g/mol (calculated from IUPAC name). The sulfonyl group enhances hydrophilicity, while the pyrrolidine and pyrazole moieties may influence conformational flexibility and target binding .
Properties
IUPAC Name |
N,N-dimethyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S/c1-11-16(12(2)21(5)19-11)26(23,24)22-9-8-13(10-22)25-15-7-6-14(17-18-15)20(3)4/h6-7,13H,8-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAOCYFPCZLINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.49 g/mol. Its structure features a pyridazine core substituted with a sulfonyl group and a trimethylpyrazolyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.49 g/mol |
| LogP | 3.2528 |
| Polar Surface Area (PSA) | 21.06 Ų |
Synthesis
The synthesis of this compound involves multi-step reactions that typically start with the formation of the pyrazole derivative followed by sulfonation and coupling reactions to form the final product. The detailed synthetic pathway can be complex and varies based on the specific reagents and conditions used.
Antiproliferative Effects
Research has indicated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related pyrazole-sulfonamide derivatives demonstrated cytotoxic effects on U937 cells, suggesting potential applications in cancer therapy .
Antibacterial Properties
In vitro studies have evaluated the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. For example, some pyrazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens . The mechanism often involves disruption of bacterial DNA synthesis, leading to cell death.
The biological mechanisms through which N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amines exert their effects may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cellular processes.
- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Certain structures may induce oxidative stress in target cells.
Study 1: Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines including U937 and A549 cells. The structure–activity relationship (SAR) indicated that modifications at the sulfonamide group significantly enhanced antiproliferative effects .
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of related pyrazole compounds using disc diffusion methods. Compounds were tested against E. coli and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) as low as 200 nM for some derivatives .
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the pyrazole and pyridazine moieties exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa . The compound's structure suggests it could similarly inhibit fungal growth.
Anticancer Potential
Research indicates that similar compounds with pyridazine structures show promise in anticancer applications. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition . The potential for N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine to target specific cancer pathways warrants further investigation.
Anti-inflammatory Properties
Compounds with similar structures have been studied for their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The presence of specific functional groups in N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amines may enhance these properties.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Antifungal Activity : A series of pyridine-sulfonamide derivatives were synthesized and tested against fungal strains, showing promising results with minimal inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of similar compounds to target enzymes involved in inflammatory processes. These studies support the hypothesis that such compounds can effectively modulate enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous pyridazine, pyrazole, and diazine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Findings
Core Structure Influence: Pyridazine derivatives (e.g., target compound, ) exhibit planar aromatic cores suitable for π-π stacking, whereas pyrazolo-pyrazine () and quinoxaline () cores offer larger conjugated systems for enhanced binding to hydrophobic pockets .
Substituent Effects :
- Sulfonyl vs. Sulfanyl : The target’s sulfonyl group increases solubility compared to sulfanyl-containing analogs (e.g., ’s triazine derivative), which are more lipophilic .
- Pyrrolidine Flexibility : The pyrrolidine ether in the target compound introduces conformational flexibility absent in rigid analogs like ’s phenyl-pyrazole derivative .
- Electron-Withdrawing Groups : Difluoromethoxy () and methoxy () substituents modulate electronic properties, affecting metabolic stability and target affinity .
Biological Implications: The dimethylamino group in the target compound may enhance membrane permeability compared to non-aminated analogs (e.g., ’s triazolo-pyridazine) . Quinoxaline derivatives () demonstrate broader kinase inhibition profiles due to their extended aromatic systems, suggesting the target’s pyridazine core may offer selective binding .
Q & A
Q. What are the common synthetic routes and critical reagents for synthesizing N,N-dimethyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:
- Sulfonylation : Reacting a pyrrolidine derivative (e.g., 1,3,5-trimethyl-1H-pyrazol-4-sulfonyl chloride) with a pyrrolidin-3-ol intermediate under basic conditions (cesium carbonate) in polar aprotic solvents like DMSO or DMF. Copper(I) bromide is often used as a catalyst for sulfonylation .
- Etherification : Coupling the sulfonylated pyrrolidine with a pyridazine derivative via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are standard for isolating the final compound .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For example, pyrazole methyl protons appear as singlets near δ 2.1–2.5 ppm, while pyrrolidine protons show multiplet splitting .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ in related pyrazole derivatives) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and torsional strain in the sulfonyl-pyrrolidine linkage .
Q. How are purification methods optimized for intermediates in the synthesis pathway?
- Methodological Answer :
- Solvent Selection : Use DCM for extraction to isolate non-polar intermediates. Polar solvents (e.g., ethyl acetate) improve yield in recrystallization .
- Chromatography : Gradient elution (0–100% ethyl acetate/hexane) separates regioisomers. Monitoring via TLC (UV-active spots) ensures purity .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) in reduced trials by 40% while identifying optimal sulfonylation conditions (35°C, 2:1 CsCO:substrate) .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) to predict maxima in yield .
Q. What computational strategies guide the rational design of this compound’s derivatives?
- Methodological Answer :
- Docking Studies : Molecular dynamics (MD) simulations predict binding affinity to biological targets (e.g., kinases). Pyridazine and pyrazole moieties are optimized for π-π stacking in active sites .
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states for regioselective sulfonylation. highlights using Gibbs free energy barriers to prioritize synthetic routes .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers in sulfonamide groups .
- Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles in ) with DFT-optimized geometries to confirm assignments .
Q. What solvent systems minimize side reactions during pyridazine-pyrrolidine coupling?
- Methodological Answer :
- Polar Aprotic Solvents : DMF enhances nucleophilicity of pyrrolidine-3-oxy intermediates but requires strict anhydrous conditions to avoid hydrolysis .
- Additive Screening : Catalytic KI or tetrabutylammonium iodide (TBAI) suppresses elimination byproducts in etherification .
Q. How is regioselectivity controlled in the formation of the pyrazole-sulfonyl-pyrrolidine linkage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
